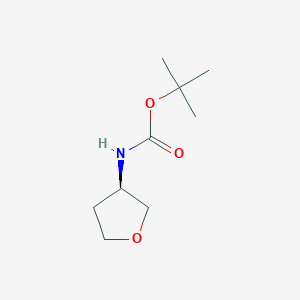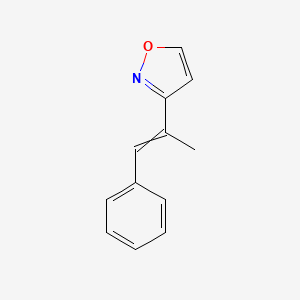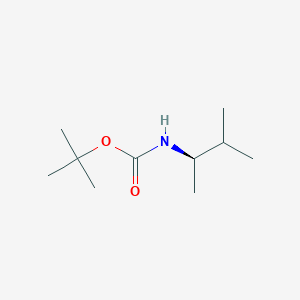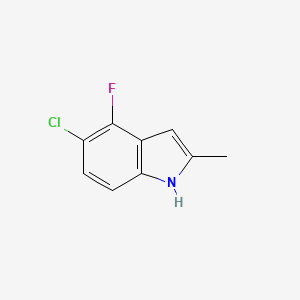![molecular formula C9H11ClN2 B11908393 4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine](/img/structure/B11908393.png)
4-Chloro-6,6-dimethyl-6,7-dihydro-5h-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound featuring a fused ring system that includes both pyrimidine and cyclopentane rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes in the presence of a base such as triethylamine. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, and Stork alkylation, followed by intramolecular cyclotransamination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
化学反応の分析
Types of Reactions: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidants: For oxidation reactions, tert-butyl hydroperoxide and manganese triflate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation typically yields cyclopenta[b]pyridin-5-one analogues.
科学的研究の応用
4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the synthesis of compounds with antibacterial activity.
作用機序
4-クロロ-6,6-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジンの作用機序は、まだ完全に解明されていません。その誘導体は、酵素阻害や受容体結合などの機序を通じて、酵素や受容体を含む様々な分子標的に作用することが知られています。関与する特定の経路は、誘導体の性質とその標的に依存します。
類似化合物:
6,7-ジヒドロ-5H-シクロペンタ[b]ピリジン: 塩素原子とジメチル基を欠くものの、類似の二環式構造を共有しています.
ピリミド[4,5-d]ピリミジン: これらの化合物は、窒素原子の配置と置換基が異なるものの、類似の融合環系を持っています.
独自性: 4-クロロ-6,6-ジメチル-6,7-ジヒドロ-5H-シクロペンタ[d]ピリミジンは、塩素原子とジメチル基の存在によって独特であり、これは類似の化合物と比較して、その化学反応性と生物活性を大きく影響を与える可能性があります。
類似化合物との比較
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar bicyclic structure but lacks the chlorine and dimethyl groups.
Pyrimido[4,5-d]pyrimidines: These compounds have a similar fused ring system but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness: 4-Chloro-6,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to the presence of the chlorine atom and the dimethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
4-chloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)3-6-7(4-9)11-5-12-8(6)10/h5H,3-4H2,1-2H3 |
InChIキー |
VNNPQKPMWXTMDW-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C1)N=CN=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)
![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)


![1-Methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11908340.png)




